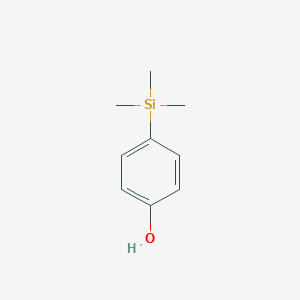

4-(Trimethylsilyl)phenol

Description

Historical Context and Evolution of Research on Silylated Phenols

The study of organosilicon compounds, which form the basis for silylated phenols, dates back to 1863 when Charles Friedel and James Crafts reported the first organochlorosilane. wikipedia.org However, it was Frederic S. Kipping who pioneered extensive research into organosilicon compounds in the early 20th century, coining the term "silicone" and utilizing Grignard reagents to synthesize alkyl- and arylsilanes. wikipedia.org

The silylation of alcohols and phenols, the process of replacing the acidic proton of a hydroxyl group with a silyl (B83357) group like trimethylsilyl (B98337) (TMS), emerged as a critical technique in organic synthesis. This process creates a silyl ether, which serves as a protecting group for the hydroxyl functionality. rsc.orgresearchgate.net The TMS group, in particular, found wide application due to the ease of its introduction and its subsequent removal under mild acidic or fluoride-ion-mediated conditions. smolecule.comrsc.org

Early research focused on developing efficient methods for silylation. Over time, the focus has expanded from simple protection/deprotection strategies to exploring the unique reactivity and properties that the silyl group imparts to the phenolic ring. researchgate.net Modern methods include catalytic C-H silylation, which offers high site selectivity and atom economy by directly functionalizing the phenol (B47542) ring, overcoming challenges associated with traditional methods. nih.gov The evolution of these synthetic techniques has paved the way for the preparation and investigation of specifically substituted compounds like 4-(trimethylsilyl)phenol.

Significance of Phenolic Compounds in Chemical Science

Phenolic compounds are a major class of chemical substances characterized by a hydroxyl group directly attached to an aromatic ring. ijhmr.comnumberanalytics.com Their significance spans numerous scientific disciplines and industries.

Antioxidant Properties : Phenols are well-known for their potent antioxidant activity, which allows them to scavenge free radicals and protect against oxidative damage. numberanalytics.comijhmr.comresearchgate.net This property is central to their role in human health and their use as natural preservatives in the food industry. numberanalytics.comnih.gov

Biological and Pharmaceutical Activity : The diverse biological activities of phenolic compounds, including anti-inflammatory, antimicrobial, and antiproliferative effects, have made them a focal point of medicinal chemistry research. rsc.orgrsc.orgresearchgate.netresearchgate.net They are key components in the development of pharmaceuticals and are associated with the health benefits of plant-based diets. ijhmr.comnumberanalytics.comijhmr.com

Industrial Applications : In industry, phenolic compounds are used as precursors for polymers (e.g., phenolic resins), dyes, and agrochemicals. smolecule.comrsc.org They are also utilized in the food and cosmetics industries as flavour enhancers, colouring agents, and preservatives. numberanalytics.comnumberanalytics.com

The fundamental structure of phenols allows them to participate in a wide array of chemical reactions, making them versatile building blocks in organic synthesis. numberanalytics.com

Role of Organosilicon Compounds in Modern Synthesis and Materials

Organosilicon compounds, characterized by their carbon-silicon bonds, are indispensable in modern chemistry. wikipedia.org Their unique properties, stemming from the differences between silicon and carbon, have led to a broad spectrum of applications. numberanalytics.com The Si-C bond is longer and weaker than a C-C bond, while the Si-O bond is significantly stronger than a C-O bond, influencing the reactivity of these compounds. wikipedia.orgrsc.org

Synthetic Intermediates and Protecting Groups : Organosilicon compounds are widely used as synthetic intermediates and protecting groups in organic synthesis. bohrium.comresearchgate.net Silyl ethers are commonly employed to protect alcohol functionalities during multi-step syntheses due to their stability and ease of cleavage. rsc.orgnumberanalytics.com

Catalysis and Cross-Coupling Reactions : They serve as reagents in various cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. numberanalytics.com Recent research also highlights their role as catalysts in processes like polymerization and reduction. bohrium.comresearchgate.net

Materials Science : In materials science, organosilicon compounds are fundamental to the production of advanced materials. iust.ac.ir Silicones (polysiloxanes), a major class of organosilicon polymers, are known for their thermal stability, flexibility, and water resistance, leading to their use as sealants, adhesives, coatings, and in biomedical devices. wikipedia.orgnumberanalytics.comiust.ac.irzmsilane.com They are also used as insulators and dielectric materials in electronics. iust.ac.ir

The versatility of organosilicon chemistry allows for the synthesis of a vast array of structures, including silanes, siloxanes, and silsesquioxanes, each with tailored properties for specific applications. iust.ac.ir

Overview of Research Trajectories for this compound

Research involving this compound leverages its dual functionality, making it a versatile chemical tool. Its applications primarily fall within organic synthesis and polymer science.

As a Synthetic Intermediate: this compound serves as a key building block in the synthesis of more complex molecules. The trimethylsilyl group can act as a directing group or be transformed into other functionalities. For instance, it has been used in the synthesis of:

Silafibrate : A silicon-containing analog of the lipid-lowering drug clofibrate, where the trimethylsilyl group replaces a chlorine atom, potentially modifying its pharmacological profile. researchgate.net

Steroid Sulfatase Inhibitors : It is used as a reactant in the multi-step synthesis of potent inhibitors for the treatment of hormone-dependent cancers, such as breast cancer. nih.gov

Complex Molecular Architectures : The compound is a precursor in creating intricate molecular structures, where the trimethylsilyl group can be substituted or the phenol group can be oxidized or reduced. smolecule.com

In Polymer Science: The compound has been investigated as a monomer or a modifying agent in polymer chemistry.

Phenolic Resins : It can be incorporated into silane-modified phenolic resins. ontosight.ai

Copolymers : Research has explored the synthesis of copolymers such as Poly[(N-(4-hydroxyphenyl)maleimide)-alt-(p-trimethylsilyl-α-methylstyrene)], which was developed for use as a positive near-UV photoresist, demonstrating high thermal resistance. researchgate.net

The trimethylsilyl group in the para-position influences the compound's electronic properties, making it more electron-donating than unsubstituted phenol, which can in turn affect the properties of resulting polymers. smolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13132-25-7 cymitquimica.com |

| Molecular Formula | C₉H₁₄OSi smolecule.com |

| Molecular Weight | 166.29 g/mol |

| Appearance | Colorless to pale yellow liquid or solid cymitquimica.com |

| Synonyms | p-Trimethylsilylphenol, (4-Hydroxyphenyl)trimethylsilane cymitquimica.com |

Table 2: Research Applications of this compound

| Research Area | Specific Application | Finding/Outcome | Reference(s) |

| Medicinal Chemistry | Synthesis of Silafibrate | Creation of a siliconized drug analog with potential anti-inflammatory properties. | researchgate.net |

| Medicinal Chemistry | Synthesis of Steroid Sulfatase Inhibitors | Used as a key alkyne component in the synthesis of potential breast cancer therapeutics. | nih.gov |

| Polymer Science | Synthesis of Copolymers | Incorporated into a copolymer (α-PHTMMS) to create a photoresist with high thermal stability (Tg = 240°C). | researchgate.net |

| Organic Synthesis | Synthetic Intermediate | Serves as a versatile building block for more complex molecules. | smolecule.comontosight.ai |

| Analytical Chemistry | Derivatizing Agent | Enhanced volatility makes it suitable for gas chromatography and mass spectrometry. | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

4-trimethylsilylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMMEPFDNFYOHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065359 | |

| Record name | Phenol, 4-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13132-25-7 | |

| Record name | 4-(Trimethylsilyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13132-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trimethylsilyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013132257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Trimethylsilylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Trimethylsilylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(TRIMETHYLSILYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y7UD24BHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 4 Trimethylsilyl Phenol and Its Derivatives

Strategies for Direct Introduction of the Trimethylsilyl (B98337) Group to Phenols

Direct O-silylation is a fundamental method for protecting the hydroxyl group in phenols. Among the various silylating agents, 1,1,1,3,3,3-hexamethyldisilazane (HMDS) has gained prominence as a stable, cost-effective, and commercially available reagent. ut.ac.irsemanticscholar.org A key advantage of using HMDS is that it is nearly neutral and produces ammonia as the sole byproduct, simplifying the reaction work-up. semanticscholar.orgchemspider.com Although the silylation of phenols with HMDS can proceed without a catalyst, such reactions are often slow and may require elevated temperatures. semanticscholar.orgchemspider.com To overcome the inherently low silylating power of HMDS, a diverse array of catalysts has been developed to enhance reaction rates and improve yields under milder conditions. ut.ac.ir

Trimethylsilylation of Phenols with Hexamethyldisilazane (B44280) (HMDS)

The reaction of phenols with hexamethyldisilazane (HMDS) is an effective method for the synthesis of their corresponding trimethylsilyl ethers. HMDS is favored due to its stability, low cost, and ease of handling. ut.ac.ir However, its low reactivity necessitates the use of a catalyst to achieve efficient conversion, especially for less reactive phenols. ut.ac.ir The development of powerful catalytic systems has enabled this transformation to be carried out with high efficiency, often under environmentally benign conditions. semanticscholar.orgresearchgate.net

To improve the silylation power of HMDS, various catalytic systems have been investigated. These catalysts activate the HMDS molecule, facilitating the transfer of the trimethylsilyl group to the phenolic oxygen. These systems can be broadly classified into metal-based catalysts, acidic catalysts, and ionic liquid catalysts, each offering distinct advantages in terms of reactivity, selectivity, and reaction conditions.

Metal-based catalysts, particularly those involving Lewis acidic metal centers, have proven to be highly effective in promoting the silylation of phenols.

A notable example is the magnetically recoverable nanocatalyst Fe3O4@SiO2/AEPTMS/Salen/Ru(OTf)2 . This catalyst is synthesized by coating magnetite (Fe3O4) nanoparticles with silica (SiO2), followed by functionalization with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEPTMS) and a Salen ligand, to which Ruthenium(III) triflate is coordinated. researchgate.netresearchgate.net This heterogeneous catalyst efficiently promotes the trimethylsilylation of phenols with HMDS. researchgate.net Its superparamagnetic nature allows for easy separation from the reaction mixture using an external magnet, enabling its recovery and reuse without significant loss of activity, which aligns with the principles of green chemistry. usb.ac.ir

Bismuth(III) triflate (Bi(OTf)3) is another highly efficient and mild Lewis acid catalyst for this transformation. researchgate.net It effectively catalyzes the silylation of a wide range of phenols with HMDS at room temperature, often under solvent-free conditions. researchgate.net This method is characterized by very short reaction times and excellent yields, making it suitable for both laboratory-scale and potential industrial applications. researchgate.netorganic-chemistry.org

Table 1: Performance of Metal-Based Catalysts in Phenol (B47542) Silylation with HMDS

| Catalyst | Substrate | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fe3O4@SiO2/AEPTMS/Salen/Ru(OTf)2 | Phenol | CH2Cl2 | N/A | High | researchgate.net |

| Bi(OTf)3 | Phenol | Solvent-free, rt | 2 min | 98 | researchgate.net |

| Bi(OTf)3 | 4-Methylphenol | Solvent-free, rt | 2 min | 98 | researchgate.net |

| Bi(OTf)3 | 4-Methoxyphenol | Solvent-free, rt | 3 min | 97 | researchgate.net |

| Bi(OTf)3 | 4-Chlorophenol | Solvent-free, rt | 5 min | 95 | researchgate.net |

Solid acid catalysts offer advantages such as operational simplicity, ease of separation, and reusability.

Sodium hydrogen sulfate supported on silica gel (NaHSO4/SiO2) is an inexpensive, stable, and non-toxic heterogeneous catalyst for the trimethylsilylation of phenols. researchgate.netresearchgate.netnih.gov This system provides excellent yields in very short reaction times at room temperature and demonstrates high chemoselectivity for the silylation of phenols in the presence of other functional groups like amines. researchgate.net

Silica sulfuric acid (SSA) , prepared by the reaction of chlorosulfonic acid with silica gel, is another efficient and reusable solid acid catalyst. tandfonline.commdpi.com It facilitates the silylation of various phenols with HMDS in high yields under solvent-free conditions at room temperature. tandfonline.comnih.gov The catalyst can be easily recovered by filtration and reused multiple times without a noticeable decrease in its catalytic activity. tandfonline.com

Montmorillonite K-10 , an acidic clay, has also been employed as a catalyst for the silylation of phenols with HMDS at room temperature, affording the corresponding trimethylsilyl ethers in excellent yields. researchgate.net

Polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF3) is a polymeric Lewis acid catalyst. While it has been effectively used for the acylation of phenols, its application in silylation with HMDS is also an area of interest. researchgate.net As a solid-supported reagent, it offers advantages in terms of handling and catalyst recovery. researchgate.net

Table 2: Performance of Acidic Catalysts in Phenol Silylation with HMDS

| Catalyst | Substrate | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| NaHSO4/SiO2 | Phenol | Solvent-free, rt | 5 min | 95 | researchgate.net |

| NaHSO4/SiO2 | 4-Nitrophenol | Solvent-free, rt | 15 min | 90 | researchgate.net |

| Silica Sulfuric Acid | Phenol | Solvent-free, rt | 10 min | 95 | tandfonline.com |

| Silica Sulfuric Acid | 2-Naphthol | Solvent-free, rt | 10 min | 98 | tandfonline.com |

| Montmorillonite K-10 | Phenol | rt | 0.2 h | 98 | researchgate.net |

Ionic liquids (ILs) have emerged as effective catalysts and reaction media in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity. mdpi.comnih.gov

A novel heterogeneous nano-catalyst, [nano-MCM-41@(CH2)3-1-methylimidazole]Br3 , has been developed by immobilizing a tribromide ionic liquid onto the surface of MCM-41 mesoporous silica nanoparticles. researchgate.netresearchgate.net This solid catalyst has demonstrated high efficiency in the trimethylsilylation of various alcohols and phenols with HMDS. researchgate.net The heterogeneous nature of the catalyst allows for easy recovery and reuse, contributing to a more sustainable synthetic process. Other ionic liquids, such as pyridinium and imidazolium salts, have also been successfully used as catalysts for the silylation of phenols, typically in a solvent like acetonitrile at room temperature, achieving high yields in short reaction times. sid.ir

Table 3: Performance of Ionic Liquid Catalysts in Phenol Silylation with HMDS

| Catalyst | Substrate | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| [nano-MCM-41@(CH2)3-1-methylimidazole]Br3 | Phenol | CH2Cl2, rt | 35 min | 90 | researchgate.net |

| [nano-MCM-41@(CH2)3-1-methylimidazole]Br3 | 4-Bromophenol | CH2Cl2, rt | 40 min | 85 | researchgate.net |

| Pyridinium 2,2,2-trifluoroacetate ([py][Tfa]) | Phenol | Acetonitrile, rt | 30 min | 95 | sid.irresearchgate.net |

| Silica-propyl imidazolium triflate | Phenol | Acetonitrile, rt | 10 min | 98 | sid.ir |

Modern synthetic methodologies increasingly focus on optimizing reaction conditions to be more efficient, economical, and environmentally friendly. In the context of phenol silylation, significant progress has been made in developing protocols that operate under mild and green conditions.

Solvent-free Conditions: A significant advancement is the development of solvent-free, or neat, reaction conditions. Catalysts like silica sulfuric acid, NaHSO4/SiO2, and Bi(OTf)3 have proven to be highly effective without the need for an organic solvent. semanticscholar.orgresearchgate.nettandfonline.com This approach minimizes waste, reduces environmental impact, and simplifies product purification. nih.govtandfonline.com

Room Temperature Reactions: Many of the recently developed catalytic systems allow the silylation of phenols to proceed efficiently at ambient temperature. researchgate.nettandfonline.comsid.ir This eliminates the need for heating, thereby reducing energy consumption and making the procedures more convenient and safer to perform. An uncatalyzed method has also been developed that proceeds at room temperature simply by using nitromethane as the solvent. chemspider.comrsc.org

Short Reaction Times: The use of highly active catalysts has dramatically reduced the time required for complete conversion. With catalysts such as Bi(OTf)3 and NaHSO4/SiO2, silylation of phenols can be achieved in a matter of minutes, a substantial improvement over older methods that often required several hours. semanticscholar.orgresearchgate.net These rapid, mild, and efficient protocols represent the state-of-the-art in the synthesis of silyl-protected phenols.

Catalytic Systems for Enhanced Silylation Efficiency

Protection of Phenolic Hydroxyl Groups as Trimethylsilyl Ethers

The protection of hydroxyl groups is a crucial strategy in multi-step organic synthesis to prevent unwanted side reactions. The trimethylsilyl (TMS) group is a widely used protecting group for alcohols and phenols due to the ease of formation and cleavage of the corresponding silyl (B83357) ethers. sid.irresearchgate.net

The formation of trimethylsilyl ethers from phenols typically involves the reaction of the phenol with a silylating agent in the presence of a base. Common silylating agents include trimethylsilyl chloride (TMSCl) and hexamethyldisilazane (HMDS). researchgate.netacs.org The reaction is generally considered to proceed through an SN2-like mechanism. youtube.comyoutube.com

The mechanism involves the nucleophilic attack of the phenoxide ion on the silicon atom of the silylating agent. The base, often an amine like triethylamine or pyridine, serves to deprotonate the phenol, generating the more nucleophilic phenoxide. smolecule.com This phenoxide then attacks the electrophilic silicon atom of TMSCl, displacing the chloride leaving group in a concerted step, characteristic of an SN2 reaction. Although the silicon atom in TMSCl is sterically hindered, its larger atomic size compared to carbon allows for backside attack by the nucleophile. youtube.comyoutube.com

Table 1: Common Reagents for TMS Ether Formation

| Silylating Agent | Base | Solvent | Conditions |

| Trimethylsilyl chloride (TMSCl) | Triethylamine, Pyridine, Imidazole | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Room temperature |

| Hexamethyldisilazane (HMDS) | Catalytic acid or base (e.g., trimethylchlorosilane) | Neat or various organic solvents | Reflux |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | --- | Acetonitrile, Dichloromethane | Room temperature |

This table provides a summary of common reagents and conditions used for the formation of trimethylsilyl ethers from phenols.

Selective silylation of a phenolic hydroxyl group in the presence of other reactive functional groups, such as aliphatic alcohols or amines, is a key challenge in synthetic chemistry. The selectivity of silylation is influenced by several factors, including the steric hindrance of the hydroxyl group, the acidity of the proton, and the choice of silylating agent and reaction conditions.

Generally, the order of reactivity for silylation is primary alcohols > secondary alcohols > tertiary alcohols, primarily due to steric factors. Phenols, being more acidic than alcohols, can be selectively silylated under specific conditions. For instance, using a bulky silylating agent can favor the silylation of a less hindered primary alcohol over a more hindered phenol. Conversely, under basic conditions, the more acidic phenolic proton is preferentially removed, leading to the formation of the phenoxide, which can then be silylated.

Recent research has focused on developing catalytic methods for selective silylation. For example, rhodium-catalyzed ortho-C–H silylation of phenols has been achieved using traceless acetal directing groups, allowing for highly selective functionalization. nih.gov This method involves the relay of an iridium-catalyzed hydrosilylation and a rhodium-catalyzed C–H silylation to provide dioxasilines, which can then be converted to the desired silylated phenol. nih.gov

Multistep Synthesis of 4-(Trimethylsilyl)phenol through Functional Group Transformations

A common route for the synthesis of this compound involves the use of organometallic reagents derived from halophenols. A typical procedure begins with the protection of the phenolic hydroxyl group, often as a trimethylsilyl ether, to prevent its acidic proton from interfering with the subsequent organometallic reaction.

The synthesis of 2-(trimethylsilyl)phenol (B102975), an isomer of the target compound, provides a relevant example of this methodology. In this synthesis, (2-bromophenoxy)trimethylsilane is treated with n-butyllithium at low temperatures (-78 °C) in tetrahydrofuran (THF). chemicalbook.com This results in a lithium-halogen exchange, forming an aryllithium intermediate. This intermediate then undergoes an intramolecular rearrangement, or alternatively, can be quenched with an electrophilic silicon source like trimethylsilyl chloride, to yield the desired silylated phenol after acidic workup to deprotect the hydroxyl group. A similar strategy can be envisioned for the para-substituted isomer, starting from 4-bromophenol.

Copper-catalyzed cycloaddition reactions represent a powerful tool in organic synthesis. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example. nih.govnih.gov While the direct synthesis of this compound via a standard CuAAC reaction is not straightforward, related copper-catalyzed methodologies can be applied to construct the substituted phenolic ring.

For instance, a copper-catalyzed asymmetric [3+2] cycloaddition of 3-trimethylsilylpropargylic esters with electron-rich phenols has been developed. researchgate.net This reaction proceeds through a desilylation-activated process to afford chiral 2,3-dihydrobenzofuran derivatives. researchgate.net Although this specific example does not directly yield this compound, it highlights the potential of copper catalysis in forming C-C bonds and functionalizing phenolic structures with silicon-containing moieties. The mechanism of such reactions often involves the formation of a copper acetylide intermediate, which then participates in the cycloaddition cascade. beilstein-journals.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable chemical processes, guided by the principles of green chemistry. troindia.innih.gov This includes the use of safer solvents, catalytic methods, and solvent-free reaction conditions. jddhs.commdpi.com

Several green approaches have been applied to the silylation of phenols and alcohols. One strategy involves performing the reaction under solvent-free conditions. researchgate.net For example, the silylation of alcohols and phenols with hexamethyldisilazane (HMDS) can be efficiently catalyzed by bismuth(III) triflate (Bi(OTf)3) at room temperature without the need for a solvent. researchgate.net This method offers high yields and short reaction times. researchgate.net

Another green approach is the use of eco-friendly reaction media, such as ionic liquids or deep eutectic solvents (DESs). researchgate.netmdpi.com The silylation of phenols has been successfully carried out in a choline chloride/urea deep eutectic solvent, providing a mild and efficient procedure. researchgate.net Biocatalysis also presents a promising green alternative. The enzyme silicatein-α has been shown to catalyze the condensation of phenols with triethylsilanol, demonstrating the potential for enzymatic silylation. researchgate.netmdpi.com

Table 2: Comparison of Green Silylation Methods

| Method | Catalyst/Medium | Conditions | Advantages |

| Solvent-free Silylation | Bi(OTf)3 | Room temperature, neat | High yield, short reaction time, no solvent waste |

| Deep Eutectic Solvent | Choline chloride/urea | Mild conditions | Environmentally benign medium, good yields |

| Biocatalysis | Silicatein-α | Aqueous buffer | Sustainable catalyst, mild conditions |

This table summarizes and compares different green chemistry approaches for the silylation of phenols.

Development of Reusable and Recyclable Catalytic Systems

A key advancement in the synthesis of silyl phenols is the development of heterogeneous and immobilized catalysts. These systems offer significant advantages over traditional homogeneous catalysts, primarily their ease of separation from the reaction mixture, which allows for their recovery and reuse over multiple cycles. This not only reduces catalyst waste and cost but also minimizes product contamination.

Heterogeneous Catalysts:

Solid-supported catalysts have been extensively investigated for the silylation of phenols. These catalysts typically consist of an active catalytic species anchored to a solid support like silica, clay, or polymers.

Silica-Supported Catalysts : Silica gel is a common support due to its high surface area, stability, and porous structure. For instance, sodium hydrogen sulfate (NaHSO₄) dispersed on silica gel has been used as a reusable catalyst for the trimethylsilylation of phenols with hexamethyldisilazane (HMDS). researchgate.net This system operates under neutral conditions at room temperature, offering excellent yields and selectivity. researchgate.net Similarly, silica-FeCl₃ has been employed for the silylation of diverse phenols and alcohols under solvent-free conditions, with the catalyst being easily recovered by filtration and reused. researchgate.net Other examples include silica-supported ionic liquids, which facilitate silylation under mild conditions. sid.ir

Polymer-Supported Catalysts : Polymeric supports can also be used to immobilize catalytic species. For example, polymer-supported palladium catalysts have been developed for various organic reactions and demonstrate high stability and the potential for recycling, although leaching of the metal can be a concern. mdpi.com

Clay-Based Catalysts : Natural clays containing iron have shown catalytic activity in reactions involving phenols, such as Fenton-like oxidation. nih.gov Their potential as low-cost, environmentally friendly catalysts or supports for silylation reactions is an area of interest. Montmorillonite K-10, a type of clay, has been shown to effectively catalyze the silylation of phenols with HMDS at room temperature. researchgate.net

The primary advantage of these systems is their recyclability. After the reaction, the catalyst can be filtered off, washed, and reused in subsequent batches, often with minimal loss of activity. Research has shown that some silica-anchored catalysts can be reused for up to six or even ten cycles without a significant decrease in catalytic performance. mdpi.com

| Catalyst System | Silylating Agent | Support Material | Key Findings | Recyclability | Reference |

|---|---|---|---|---|---|

| NaHSO₄ | HMDS | Silica Gel | Simple, mild, and neutral reaction conditions with excellent yields. | Recyclable for subsequent reactions without appreciable loss of efficiency. | researchgate.net |

| FeCl₃ | HMDS | Silica | Effective under solvent-free, ambient conditions with short reaction times. | Recovered by simple filtration and reused. | researchgate.net |

| Montmorillonite K-10 | HMDS | Clay | Catalyzes silylation at room temperature in excellent yields. Also catalyzes desilylation in methanol. | Not specified. | researchgate.net |

| Ionic Liquids (e.g., [SipIm]Cl) | HMDS | Silica Gel | Good to excellent yields under mild conditions at room temperature. | Not specified. | sid.ir |

| Copper(I) acetate (B1210297) | - | Silica | Used for azide-alkyne cycloadditions, demonstrating high stability and reusability. | Reusable for up to 10 cycles with less than 5% yield loss. | mdpi.com |

Solvent-Free Reaction Conditions and Reduced Waste Generation

The elimination of volatile organic solvents is a cornerstone of green chemistry. Solvents account for a significant portion of the waste generated in chemical processes and often pose environmental and health risks. Consequently, developing solvent-free or "neat" reaction conditions for the synthesis of this compound is a major goal.

Solvent-Free Methodologies:

Several strategies have been developed to achieve silylation without traditional solvents:

Reactions with Liquid Reagents : In many cases, the silylating agent itself, such as hexamethyldisilazane (HMDS), can act as the reaction medium, eliminating the need for an additional solvent. researchgate.net Efficient silylation of phenols has been achieved by reacting them directly with HMDS at room temperature, sometimes with a catalyst like iodine or bismuth triflate (Bi(OTf)₃) to enhance reactivity. researchgate.netresearchgate.net These methods are operationally simple, and the purification process is often straightforward, sometimes yielding the pure product without any solvent-based work-up. researchgate.net

Grinding Technology : Mechanical grinding of solid reactants in the absence of a solvent is another eco-friendly approach. This technique, known as mechanochemistry, can promote reactions between solids, often leading to shorter reaction times and high yields. researchgate.net

Alternative Green Solvents:

When a solvent is necessary, research has shifted towards more environmentally benign alternatives.

Ionic Liquids (ILs) : ILs are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, which reduces air pollution. nih.gov They can act as both the solvent and catalyst in silylation reactions. sid.ir Their properties can be tuned by modifying the cation and anion structure. nih.govmdpi.com

Deep Eutectic Solvents (DESs) : DESs are mixtures of hydrogen bond donors and acceptors, such as choline chloride and urea, that form a eutectic with a melting point much lower than the individual components. researchgate.net They are biodegradable, non-toxic, and inexpensive, making them attractive green reaction media for silylation and other organic transformations. researchgate.net

Waste Reduction:

Beyond eliminating solvents, advanced methodologies aim to reduce waste by improving reaction efficiency and minimizing byproducts. The use of highly efficient and selective catalysts ensures that starting materials are converted into the desired product with minimal side reactions. Furthermore, biocatalytic approaches, which use enzymes to catalyze silylation, are being explored. mdpi.com These reactions can be highly specific and often proceed under mild conditions, generating minimal waste, with water sometimes being the only byproduct. mdpi.com

| Methodology | Reagents/Catalyst | Conditions | Key Advantages | Waste Products | Reference |

|---|---|---|---|---|---|

| Solvent-Free (Neat) | Phenol, HMDS, Bi(OTf)₃ | Room Temperature | Eliminates organic solvents, simple procedure, short reaction times. | Ammonia (from HMDS), catalyst residue. | researchgate.net |

| Solvent-Free (Uncatalyzed) | Phenol, HMDS | Room Temperature | Completely solvent- and catalyst-free process for many phenols. | Ammonia (from HMDS). | researchgate.net |

| Deep Eutectic Solvents (DES) | Phenol, Silylating Agent, Choline chloride/urea | Varies | Uses biodegradable, non-toxic, and environmentally benign reaction medium. | Byproducts from silylating agent. DES can be recycled. | researchgate.net |

| Ionic Liquids (ILs) | Phenol, HMDS, [py][Tfa] | Room Temperature | Negligible volatility, potential for recyclability. | Ammonia (from HMDS). IL can be recycled. | sid.ir |

| Biocatalysis | Phenol, Triethylsilanol, Silα enzyme | 75 °C, Organic Solvent | Circumvents harsh reagents, sustainable catalyst source. | Water is the only byproduct. | mdpi.com |

Iii. Reaction Mechanisms and Reactivity Patterns of 4 Trimethylsilyl Phenol Derivatives

Electrophilic Aromatic Substitution on Silylated Phenols

In electrophilic aromatic substitution (SEAr) reactions, substituent groups on an aromatic ring can be classified as either activating or deactivating. Activating substituents stabilize the cationic intermediate formed during the substitution process by donating electrons into the ring system, through either inductive or resonance effects. Phenols are examples of activated aromatic rings. wikipedia.org

The trimethylsilyl (B98337) group influences the regioselectivity of electrophilic aromatic substitution on the phenol (B47542) ring. While the hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions, the bulky trimethylsilyl group at the para position can sterically hinder substitution at that site. Consequently, electrophilic attack is predominantly directed to the positions ortho to the hydroxyl group.

Nucleophilic Attack and Cleavage Reactions Involving Silicon-Oxygen Bonds

The silicon-oxygen bond in trimethylsilyl ethers is susceptible to nucleophilic attack, a reactivity that is central to their use as protecting groups for hydroxyl functionalities.

The cleavage of trimethylsilyl ethers is a fundamental reaction in organic synthesis, allowing for the deprotection of hydroxyl groups under specific conditions. This process can be initiated by various reagents, with fluoride (B91410) ions and aqueous acids being the most common.

Fluoride-Mediated Deprotection: The fluoride ion exhibits a high affinity for silicon, making it a particularly effective reagent for cleaving silicon-oxygen bonds. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are frequently used for this purpose. libretexts.org The mechanism involves the attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate. stackexchange.comic.ac.uk This intermediate then collapses, breaking the silicon-oxygen bond and liberating the corresponding alcohol or phenol upon acidic workup. youtube.com The strength of the silicon-fluorine bond provides the thermodynamic driving force for this reaction.

Acid-Catalyzed Deprotection: Silyl (B83357) ethers can also be cleaved under acidic conditions. gelest.com The mechanism is thought to proceed through a similar pentavalent intermediate. stackexchange.comechemi.com The lability of silyl ethers in acidic media follows a general trend, with trimethylsilyl (TMS) ethers being more susceptible to hydrolysis than bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). nih.gov Phenol silyl ethers, in particular, are generally more rapidly cleaved under basic conditions compared to acidic conditions. nih.gov For instance, the deprotection of the TBDMS ether of p-cresol is significantly faster with sodium hydroxide in ethanol than with hydrochloric acid in the same solvent. nih.gov

The relative rates of cleavage for different silyl ethers can be exploited for selective deprotection in molecules with multiple protected hydroxyl groups. nih.govorganic-chemistry.org

Table 1: Comparison of Deprotection Conditions for Phenolic Silyl Ethers

| Silyl Ether | Reagent | Conditions | Cleavage Time |

| TBDMS | KHF₂ in MeOH | Room Temperature | 30 min nih.gov |

| TBDPS | KHF₂ in MeOH | Room Temperature | 30 min nih.gov |

| TIPS | KHF₂ in MeOH | Room Temperature | 2.5 hours nih.gov |

| TBDMS | 5% NaOH in 95% EtOH | - | 3.5 min (half-life) nih.gov |

| TBDMS | 1% HCl in 95% EtOH | - | ~4.5 h (half-life) nih.gov |

Epoxides are three-membered rings containing an oxygen atom, and their high ring strain makes them reactive towards nucleophiles. chemistrysteps.com The ring-opening of epoxides is a valuable transformation in organic synthesis, leading to the formation of β-substituted alcohols. nih.govresearchgate.net The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. masterorganicchemistry.com

In the context of silylated compounds, the presence of a silyl group can influence the regioselectivity of the ring-opening reaction. While not directly involving 4-(trimethylsilyl)phenol, the principles of nucleophilic attack on silicon-containing epoxides are relevant. For instance, neighboring functional groups can affect the rate of Si-O bond cleavage. nih.gov

Cross-Coupling Reactions Involving the Trimethylsilyl Group

Organosilicon compounds have emerged as important partners in transition metal-catalyzed cross-coupling reactions, offering a less toxic alternative to organotin and organoboron reagents. organicreactions.org The trimethylsilyl group can participate in various coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura, Stille, and Negishi reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. wikipedia.orgrsc.orgopenochem.orglibretexts.orgwikipedia.orgyoutube.commdpi.comyoutube.com While these reactions traditionally utilize organoboron, organotin, and organozinc compounds, respectively, analogs involving organosilicon reagents have been developed.

In these silicon-based cross-coupling reactions, the organosilicon compound acts as the nucleophilic partner. nih.govillinois.edu The reaction typically requires an activator, such as a fluoride source or a base, to generate a more reactive pentacoordinate silicate intermediate. gelest.com This intermediate then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form the desired product and regenerate the palladium(0) catalyst.

Nickel-catalyzed silicon-based cross-coupling reactions have also been developed, providing a more cost-effective alternative to palladium. rsc.org These reactions can be performed with a variety of aryl and vinyl halides or triflates as the electrophilic partners. rsc.org

Table 2: Overview of Silicon-Based Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki-Miyaura Analog | Organosilicon (e.g., Arylsilanol) | Palladium | Requires activation (fluoride or base); tolerant of various functional groups. nih.gov |

| Stille Analog | Organosilicon | Palladium | Alternative to toxic organotin reagents. openochem.orglibretexts.orgwikipedia.org |

| Negishi Analog | Organosilicon | Palladium or Nickel | Can couple sp², and sp³ hybridized carbons. wikipedia.orgnih.govsemanticscholar.orgorganic-chemistry.org |

2-(Trimethylsilyl)phenyl triflates are versatile precursors for the generation of arynes, which are highly reactive intermediates used in the synthesis of complex aromatic compounds. nih.govacs.orgchemicalbook.com The generation of benzyne (B1209423) from these precursors is typically achieved under mild conditions through a fluoride-induced 1,2-elimination. acs.orgtcichemicals.comnih.gov

The mechanism involves the attack of a fluoride ion on the trimethylsilyl group, leading to the formation of a pentacoordinate silicon intermediate. This is followed by the elimination of the triflate group and the trimethylsilyl fluoride, resulting in the formation of the aryne. This method has significantly expanded the scope of aryne chemistry, allowing for transformations that were previously difficult to achieve. acs.org While the starting material here is a triflate derivative of 2-(trimethylsilyl)phenol (B102975), it highlights a key reactivity pattern of the trimethylsilyl group on a phenol-derived scaffold.

Radical Reactions Involving Silicon-Based Reagents in Phenolic Systems

The reactivity of phenolic systems in radical reactions is a well-documented area, primarily characterized by the hydrogen-donating (radical scavenging) ability of the hydroxyl group. When a phenol encounters a radical species (R•), it can donate its hydroxyl hydrogen to form a stable, resonance-delocalized phenoxyl radical and the species RH. The stability of the resulting phenoxyl radical is a key determinant of the phenol's antioxidant activity.

In the context of silicon-based reagents, compounds like tris(trimethylsilyl)silane, (TMS)₃SiH, are known to be excellent sources of silyl radicals ((TMS)₃Si•) and are widely used as radical-based reducing agents in organic synthesis nih.gov. These silyl radicals can participate in a variety of transformations, most notably the hydrosilylation of carbon-carbon multiple bonds. This process involves the addition of the silyl radical to an alkene or alkyne, followed by a hydrogen atom transfer from the parent silane to the resulting carbon-centered radical, propagating a radical chain reaction nih.gov.

For a compound such as this compound, two primary sites of reactivity towards radicals exist: the phenolic hydroxyl group and the aromatic ring. The hydroxyl group is expected to behave similarly to other phenols, acting as a hydrogen atom donor to reactive radicals. The rate constants for hydrogen abstraction from phenols are influenced by steric hindrance around the hydroxyl group and the electronic effects of substituents on the ring cmu.edu. The trimethylsilyl group at the para position may exert a modest electronic influence on the stability of the corresponding phenoxyl radical.

The interaction between phenolic systems and silicon-centered radicals is of particular interest. While extensive literature covers the reactions of phenols with carbon- and oxygen-centered radicals, the direct reaction of silyl radicals with the phenolic hydroxyl group is less characterized. However, based on the general principles of radical reactivity, a silyl radical could abstract the hydrogen atom from the hydroxyl group of this compound.

Table 1: General Reactivity of Phenols and Silicon Hydrides in Radical Reactions

| Reactant Type | Typical Radical Reaction | Primary Product(s) | Mechanism Step |

| Phenol (ArOH) | Hydrogen Atom Transfer | Phenoxyl Radical (ArO•) | Chain Transfer / Termination |

| Silicon Hydride (R₃SiH) | Hydrosilylation of Olefins | Alkylsilane | Radical Chain Propagation |

| Silicon Hydride (R₃SiH) | Hydrogen Atom Donation | Silyl Radical (R₃Si•) | Radical Chain Propagation |

Reactivity in Polymerization Processes

The incorporation of silicon-containing moieties into polymers is a significant strategy for developing materials with enhanced thermal stability, gas permeability, and tailored surface properties. This compound itself is not a monomer; however, it can be chemically modified to bear a polymerizable functional group, such as a vinyl, acrylate, or methacrylate group. The reactivity of such a functionalized monomer would be dictated by both the nature of the polymerizable group and the influence of the silyl-substituted phenolic ring.

Photo-induced radical polymerization is a powerful technique for creating polymers, initiated by radicals generated through photochemical processes. Silicon-based reagents, particularly those that can form silyl radicals upon irradiation, play a strategic role in this field nih.gov. For instance, silyl radicals can be generated from tris(trimethylsilyl)silane and subsequently add to olefinic monomers to initiate polymerization nih.govacs.org.

The general mechanism involves:

Initiation: A photoinitiator absorbs light and generates an initial radical species. This radical can then react with a silane (like (TMS)₃SiH) to produce a silyl radical.

Propagation: The silyl radical adds to the double bond of an olefin monomer, creating a carbon-centered radical. This new radical then adds to another monomer unit, propagating the polymer chain.

Termination: The growing polymer chains are terminated through combination or disproportionation reactions.

A monomer derived from this compound could be incorporated into a polymer chain via this method. The bulky trimethylsilyl group might introduce steric effects that could influence the rate of polymerization and the stereochemistry of the resulting polymer. Furthermore, the phenolic hydroxyl group, if left unprotected, could act as a chain transfer agent, potentially limiting the molecular weight of the polymer researchgate.net.

Copolymerization is a versatile method for producing polymers with properties tailored between those of the constituent homopolymers. The copolymerization of silylated monomers is of particular interest for creating advanced materials. For example, silyl ether-based cyclic olefins have been used in ring-opening metathesis polymerization (ROMP) to create copolymers with degradable backbones nih.govnih.gov. Similarly, silylated methacrylates, such as poly(2-(trimethylsilyloxy)ethyl methacrylate), have been grafted from surfaces to modify their properties mdpi.com.

A functionalized monomer of this compound could be copolymerized with other silylated monomers to achieve specific material characteristics. For instance, copolymerizing a methacrylate derivative of this compound with another silylated methacrylate could yield a polymer with a high silicon content. The presence of the phenolic group could also be exploited for post-polymerization modification or to impart specific properties like antioxidant capabilities to the final material.

The reactivity ratios of the comonomers would be a critical factor in such a copolymerization, determining the distribution of monomer units along the polymer chain. These ratios are influenced by the electronic and steric properties of the monomers involved.

Table 2: Examples of Silylated Monomers in Copolymerization

| Silylated Monomer Type | Polymerization Method | Co-monomer Example | Resulting Polymer Feature |

| Silyl Ether-based Cyclic Olefins | ROMP | Norbornene derivatives | Backbone degradability nih.govnih.gov |

| 2-(trimethylsilyloxy)ethyl methacrylate | SI-ATRP | N/A (Grafted from surface) | Surface modification mdpi.com |

| Functionalized this compound (Hypothetical) | Radical Polymerization | Styrene, Acrylates | High silicon content, potential for functionalization |

Iv. Advanced Spectroscopic and Computational Analysis of 4 Trimethylsilyl Phenol

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to the structural analysis of 4-(Trimethylsilyl)phenol, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to confirm the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the trimethylsilyl (B98337) (TMS) group gives rise to a characteristic sharp singlet peak at approximately 0.25 ppm, integrating to nine protons. The aromatic protons appear as two distinct multiplets. The protons ortho to the hydroxyl group (H-2 and H-6) and the protons ortho to the trimethylsilyl group (H-3 and H-5) are chemically non-equivalent and typically appear in the range of 6.8 to 7.4 ppm. The hydroxyl proton (OH) signal is a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -Si(CH₃)₃ | ~0.25 | Singlet | 9H |

| Ar-H (ortho to -OH) | ~6.8 - 7.0 | Multiplet | 2H |

| Ar-H (ortho to -Si(CH₃)₃) | ~7.2 - 7.4 | Multiplet | 2H |

| -OH | Variable | Broad Singlet | 1H |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aromatic, and trimethylsilyl groups.

The most prominent feature in the IR spectrum of a phenol (B47542) is the broad O-H stretching band, which for this compound, is expected in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the phenol group should appear between 1260 and 1180 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The trimethylsilyl group exhibits a characteristic strong Si-C stretching vibration around 1250 cm⁻¹ and Si-C rocking or bending vibrations at lower frequencies, often around 840 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenolic) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic -Si(CH₃)₃) | Stretching | 2850 - 2960 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| Si-C (Trimethylsilyl) | Stretching | ~1250 | Strong |

| C-O (Phenolic) | Stretching | 1180 - 1260 | Strong |

| Si-C (Trimethylsilyl) | Rocking/Bending | ~840 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and identification of components in a mixture.

For a volatile compound like this compound, GC-MS is a particularly suitable technique. In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the GC column before being introduced into the mass spectrometer for ionization and analysis.

While this compound is inherently volatile due to the trimethylsilyl group, in the broader context of analyzing phenols, derivatization is a common strategy to increase volatility and thermal stability for GC analysis. The most common derivatization technique is silylation, where a silylating agent replaces the active hydrogen of the hydroxyl group with a trimethylsilyl group. Although this compound is already silylated on the aromatic ring, if it were part of a mixture with other less volatile phenols, a further derivatization of the hydroxyl group could be performed to create a fully silylated molecule, enhancing its chromatographic properties.

In the mass spectrometer, this compound is ionized, typically by electron impact (EI), which causes the molecule to fragment in a characteristic manner. The analysis of these fragments provides a "fingerprint" that can be used for identification.

The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (166.29 g/mol ). A common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl group (CH₃), resulting in a prominent [M-15]⁺ peak at m/z 151. Another characteristic fragment is the trimethylsilyl cation, [Si(CH₃)₃]⁺, which appears at m/z 73. The fragmentation of the aromatic ring can also lead to a variety of other smaller ions. The analysis of the fragmentation of a closely related isomer, phenoxytrimethylsilane, where the trimethylsilyl group is attached to the oxygen atom, also shows a strong [M-15]⁺ peak, indicating the stability of the resulting ion.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be constructed, revealing bond lengths, bond angles, and intermolecular interactions.

A search of the available scientific literature and crystallographic databases did not yield a reported crystal structure for this compound. Therefore, detailed information on its solid-state structure, such as unit cell dimensions, space group, and specific intermolecular interactions like hydrogen bonding patterns involving the phenolic hydroxyl group, is not currently available. The determination of its crystal structure would provide valuable insights into its packing arrangement and the nature of its intermolecular forces in the solid state.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, GC-ESI/MS)

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at an atomic and electronic level. Theoretical studies, particularly those employing quantum chemical calculations and molecular simulations, offer deep insights that complement experimental findings. For this compound, these methods are instrumental in understanding its electronic structure, predicting its reactivity, and elucidating the mechanisms of its chemical transformations.

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are used to model the electronic distribution and energy levels within a molecule. aalto.fi These calculations provide a foundational understanding of a molecule's intrinsic properties and how it will behave in chemical reactions. For this compound, DFT can be used to determine its optimized geometry, electronic properties, and various reactivity descriptors. The insights gained are crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move electrons from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates higher reactivity and lower stability. researchgate.net

For phenolic compounds, the introduction of substituents like the trimethylsilyl group can alter the energies of the frontier orbitals and the magnitude of the gap, thereby tuning the molecule's reactivity. rjpn.org DFT calculations are employed to determine these energy values precisely.

Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Higher hardness correlates with greater stability. rjpn.org |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of polarizability and reactivity. rjpn.org |

Note: Specific energy values for this compound require dedicated DFT calculations and are dependent on the level of theory and basis set used.

When this compound undergoes a reaction that involves the abstraction of its phenolic hydrogen atom, it forms a 4-(trimethylsilyl)phenoxyl radical. The reactivity of this radical is governed by the distribution of the unpaired electron's spin density across the molecule.

DFT calculations are highly effective for modeling the spin density in radical species. figshare.com The spin density map reveals the locations on the radical with the highest probability of finding the unpaired electron. In phenoxyl radicals, the spin density is typically delocalized from the oxygen atom onto the aromatic ring, particularly at the ortho and para positions. The presence of the trimethylsilyl group at the para position influences this distribution. Understanding this distribution is crucial for predicting the regioselectivity of subsequent radical reactions, such as polymerization or antioxidant activity.

Table 2: Theoretical Spin Density Distribution in 4-(Trimethylsilyl)phenoxyl Radical

| Atomic Position | Expected Spin Density | Implication for Reactivity |

|---|---|---|

| Phenolic Oxygen | High Positive | Primary site of radical character. |

| Ortho-Carbons (C2, C6) | Significant Positive | These positions are activated for reactions with electrophiles or for radical-radical coupling. |

| Meta-Carbons (C3, C5) | Lower (possibly small negative) | These positions are generally less reactive in radical reactions due to spin polarization effects. researchgate.net |

| Para-Carbon (C4) | Influenced by Si(CH₃)₃ | The electron-donating or withdrawing nature of the silyl (B83357) group modulates spin density at this position. |

Note: The values represent a qualitative prediction based on typical phenoxyl radical behavior and require specific computational studies for precise quantification.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, such as conformational changes, diffusion, and interactions with surrounding molecules like solvents or surfaces. researchgate.net

For this compound, MD simulations can be used to understand its behavior in condensed phases. For example, simulations could model the interaction of this compound with water molecules to understand its solubility and hydration shell structure. Another application is to simulate the behavior of this molecule at an interface, such as a trimethylsilyl-functionalized silicon surface, to investigate adhesion and wetting properties. researchgate.net In the context of polymer science, MD simulations of phenolic resins can provide insights into material properties like glass transition temperature and density. nih.gov

Computational chemistry is a powerful tool for elucidating the detailed step-by-step pathways of chemical reactions. usda.gov By calculating the potential energy surface for a reaction, researchers can identify transition states (the energy barriers of the reaction) and intermediates (short-lived species formed during the reaction). mdpi.com

For this compound, computational studies can investigate various reaction mechanisms, such as:

Electrophilic Aromatic Substitution: Modeling the reaction of the phenol ring with electrophiles, determining the energy barriers for substitution at the ortho and meta positions, and explaining the regioselectivity observed experimentally.

Oxidation Reactions: Investigating the mechanism of reaction with radicals, such as the hydroxyl (•OH) radical, which is relevant in atmospheric chemistry and biological systems. mdpi.com This involves mapping the pathways for both hydrogen abstraction from the hydroxyl group and radical addition to the aromatic ring. mdpi.com

Polymerization: Simulating the initial steps of resin formation, for example, by modeling the reaction with formaldehyde. Such studies can compare the relative energy barriers for reaction at different positions on the phenol ring, providing a theoretical basis for the observed polymer structure. usda.gov

These computational studies provide invaluable, atomistic-level detail that is often difficult or impossible to obtain through experimental methods alone.

V. Applications of 4 Trimethylsilyl Phenol in Organic Synthesis

Protecting Group Chemistry in Multistep Syntheses

In the intricate landscape of multistep organic synthesis, the temporary masking of reactive functional groups is a fundamental strategy to prevent undesired side reactions. nih.gov The hydroxyl group of phenols is a common site of reactivity that often requires protection. nih.gov

The hydroxyl group of 4-(trimethylsilyl)phenol can be protected by converting it into an ether or a silyl (B83357) ether. Silyl ethers are widely used for protecting hydroxyl groups due to their ease of installation and removal under specific conditions. acs.org The choice of the silyl group affects the stability of the resulting ether; for instance, trimethylsilyl (B98337) (TMS) ethers are generally more susceptible to hydrolysis than more sterically hindered silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. uc.edu

The protection of the phenolic hydroxyl group can be achieved by reacting this compound with a corresponding halide (e.g., chlorotrimethylsilane) in the presence of a base. acs.org Deprotection, or the cleavage of the protective ether group to regenerate the hydroxyl functionality, is typically accomplished under acidic conditions or by using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). acs.orgwikipedia.org The general order of stability for silyl ethers under acidic conditions is that tert-butyldiphenylsilyl (TBDPS) ethers are significantly more stable than TBDMS ethers, which are in turn far more stable than TMS ethers. nih.gov Phenol (B47542) silyl ethers are generally cleaved more rapidly under basic conditions compared to acidic ones. uc.edu

| Protecting Group | Typical Protection Reagent | Common Deprotection Conditions |

| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl) | Mild aqueous acid; Fluoride ions (e.g., TBAF) |

| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Acid; Fluoride ions (e.g., TBAF) |

| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride (TIPSCl) | Acid; Fluoride ions (e.g., TBAF) |

| Benzyl (Bn) | Benzyl bromide (BnBr) | Catalytic hydrogenation |

The use of this compound in complex molecule synthesis involves the strategic protection of its hydroxyl group to allow for transformations elsewhere in the molecule. Once the desired modifications are complete, the protecting group can be selectively removed to unveil the phenol. The presence of the trimethylsilyl group at the para position can influence the electronic properties of the phenol, which may be leveraged in certain synthetic strategies. Natural phenols are a broad class of compounds with significant pharmacological activity, and their synthesis often requires robust protecting group strategies to manage the reactivity of the phenolic hydroxyl group. acs.org

Precursors for Aryne Generation and Subsequent Transformations

Arynes, particularly o-benzyne, are highly reactive intermediates that are valuable in the synthesis of complex aromatic compounds through cycloaddition and insertion reactions. acs.org A prevalent and mild method for generating arynes involves the fluoride-induced 1,2-elimination of 2-(trimethylsilyl)aryl triflates, a method pioneered by Kobayashi. acs.orgresearchgate.net

It is crucial to note that the specific isomer used for this transformation is a 2-(trimethylsilyl)phenol (B102975) derivative, not the this compound that is the subject of this article. The synthesis of the aryne precursor begins with an ortho-silylated phenol, such as o-(trimethylsilyl)phenol. This starting material is then converted into its corresponding trifluoromethanesulfonate (B1224126) (triflate). chemicalbook.com The treatment of this 2-(trimethylsilyl)phenyl triflate with a fluoride source, like cesium fluoride (CsF), triggers the elimination of the trimethylsilyl group and the triflate leaving group, generating the highly strained benzyne (B1209423) intermediate. tcichemicals.com This method allows for aryne formation under mild, neutral conditions at moderate temperatures. lookchem.com

The general scheme for aryne generation from a 2-(trimethylsilyl)phenol derivative is as follows:

Triflation: The hydroxyl group of 2-(trimethylsilyl)phenol is reacted with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base to form 2-(trimethylsilyl)phenyl triflate. acs.orgchemicalbook.com

Fluoride-induced Elimination: The resulting triflate is treated with a fluoride source. The fluoride ion attacks the silicon atom, leading to the elimination of the triflate and the formation of the benzyne triple bond. researchgate.nettcichemicals.com

This versatile method has expanded the scope of aryne chemistry, enabling new applications in the synthesis of heterocycles, natural products, and materials. acs.org

Synthetic Building Blocks in Heterocycle Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Phenols are common starting materials for the synthesis of oxygen-containing heterocycles, most notably benzofurans. tcichemicals.commdpi.com this compound can serve as a synthetic building block for the preparation of benzofuran (B130515) derivatives that bear a trimethylsilyl substituent.

A general approach for synthesizing benzofurans from phenols involves a two-step process:

O-Alkylation: The phenolic hydroxyl group is first alkylated with a molecule containing a suitable functional group, such as an α-haloketone. tcichemicals.com

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the benzofuran ring. tcichemicals.com

For example, this compound could be reacted with an α-haloketone. The initial reaction would be an O-alkylation to form a phenoxy ketone intermediate. This intermediate could then be induced to cyclize, often under acidic conditions, to yield a 4-(trimethylsilyl)benzofuran derivative. The specific substitution pattern on the resulting benzofuran would depend on the structure of the α-haloketone used. Various methods, including transition-metal catalysis and acid-catalyzed cyclodehydration, have been developed for this transformation. acs.orgtcichemicals.com

Reagents in C-C Bond Formation and Functionalization Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) bonds. icmpp.roorganic-chemistry.org Phenols can be utilized in these reactions by first converting their hydroxyl group into a more effective leaving group, such as a triflate (-OTf) or another sulfonate. mdpi.com

This compound can be converted into 4-(trimethylsilyl)phenyl triflate. This triflate derivative is an excellent electrophilic partner in Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov In a typical Suzuki coupling, the aryl triflate is reacted with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.net This reaction results in the formation of a new C-C bond at the position of the triflate group, producing a biaryl compound.

Example of a Suzuki-Miyaura Coupling Reaction:

Electrophile: 4-(Trimethylsilyl)phenyl triflate

Nucleophile: Arylboronic acid (Ar-B(OH)₂)

Catalyst: Palladium complex (e.g., Pd(PPh₃)₄)

Base: K₃PO₄ or other suitable base

Product: 4-(Trimethylsilyl)-1,1'-biphenyl derivative

This methodology is highly versatile due to the wide availability of boronic acids and the excellent functional group tolerance of the reaction. nih.gov It provides a direct route to functionalized biaryls, which are important structural motifs in many pharmaceuticals and advanced materials.

Applications in Polymer Chemistry and Materials Science

Phenolic compounds are important monomers in the synthesis of high-performance polymers. tu-darmstadt.de Poly(phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE), is a high-temperature engineering thermoplastic produced by the oxidative coupling polymerization of phenols, most commonly 2,6-dimethylphenol (B121312). uc.eduwikipedia.orgplasticservice.com

This compound can be envisioned as a monomer in similar oxidative polymerization reactions. The polymerization would proceed via the coupling of phenoxy radicals generated from the monomer, leading to the formation of a poly(phenylene oxide) backbone with pendant trimethylsilyl groups at the 4-position of each repeating unit.

The incorporation of the trimethylsilyl group onto the polymer backbone could impart several desirable properties:

Enhanced Solubility: The bulky, nonpolar silyl groups could improve the solubility of the polymer in common organic solvents.

Modified Thermal Properties: The silyl groups may alter the glass transition temperature and thermal stability of the polymer. researchgate.net

Site for Further Functionalization: The silicon-aryl bond can potentially be a site for further chemical modification.

The development of new materials with tailored properties is a central goal of materials science. case.eduprinceton.edu Silyl-functionalized polymers derived from this compound could find applications in advanced materials, such as specialized membranes, coatings, or as components in electronic devices. lookchem.comacs.org

Synthesis of Functionalized Polymers

The strategic incorporation of functional groups into polymers is a cornerstone of modern materials science, enabling the tailoring of properties for specific applications. This compound serves as a valuable monomer in the synthesis of functionalized polymers, particularly through oxidative polymerization techniques. Research has demonstrated that phenols bearing trimethylsilyl groups can undergo oxidative polymerization, often in conjunction with other phenolic monomers, to yield well-defined copolymers.

One notable application is the copolymerization of trimethylsilyl-substituted phenols with 2,6-dimethylphenol. This reaction, typically catalyzed by a copper-pyridine complex, results in the formation of poly(phenylene oxide) (PPO) copolymers elsevierpure.com. The trimethylsilyl group can influence the reactivity of the phenol monomer and the properties of the resulting polymer. The silicon-containing moiety can enhance solubility and thermal stability, and it can also serve as a reactive site for further post-polymerization modifications, allowing for the introduction of a wide array of functional groups.

The general scheme for the oxidative copolymerization is depicted below:

A representation of the copolymerization of a trimethylsilyl-substituted phenol with 2,6-dimethylphenol to form a poly(phenylene oxide) copolymer.